molecular formula C13H19NO2 B8737026 4-Benzyl-2-(methoxymethyl)morpholine

4-Benzyl-2-(methoxymethyl)morpholine

Cat. No. B8737026
M. Wt: 221.29 g/mol
InChI Key: HLLUDWCIUXHKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-(methoxymethyl)morpholine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl-2-(methoxymethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-2-(methoxymethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Benzyl-2-(methoxymethyl)morpholine

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-benzyl-2-(methoxymethyl)morpholine

InChI

InChI=1S/C13H19NO2/c1-15-11-13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

HLLUDWCIUXHKQW-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CCO1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Benzylethanolamine (459 g) is mixed with 1,2-epoxy-3-methoxypropane (422 g) and the mixture is stirred at 50° C. for 16 hours and thereafter the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure. The residue is dissolved in 1,4-dioxane (3 liters) and thereto are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g). To the mixture is added dropwise with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour, during which the temperature of the reaction mixture raises and the solvent is refluxed. After the dropwise addition, the mixture is stirred for 2 hours, and the undissolved materials are filtered off and washed with ethyl acetate. The filtrate and the washing liquid are combined and distilled under reduced pressure to remove the solvent. To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml) to make acidic. The aqueous layer is washed with ethyl acetate, made strongly basic by adding sodium hydroxide (160 g) under ice cooling and extracted with ethyl acetate. The ethyl acetate layer is washed with saturated saline solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The obtained residue is distilled under reduced pressure to give the title compound (391.3 g) as colorless liquid.
Quantity
459 g
Type
reactant
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step One

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